2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide
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Description
2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis and Characterization
Research into compounds with complex structures, including those similar to "2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide," often focuses on their synthesis and structural analysis. For example, a study reported the unexpected synthesis of novel 2-pyrone derivatives, highlighting the crystal structures, Hirshfeld surface analysis, and computational studies to understand the compounds' interactions and stability (Sebhaoui et al., 2020). Such research provides foundational knowledge for developing new materials or drugs by elucidating the molecular framework and properties of these compounds.
Antimicrobial and Antifungal Applications
Compounds with similar structures have been explored for their potential antimicrobial and antifungal activities. For instance, novel derivatives bearing oxadiazoles or pyrazoles have been synthesized and evaluated for their antimicrobial activity, indicating that some of these compounds show promising activity against various bacteria and fungi (Kalhor et al., 2011). This research suggests potential applications in developing new antimicrobial agents that could address the need for treatments against resistant strains of bacteria and fungi.
Antitumor and Anti-inflammatory Activities
The bioactivity of similar compounds extends to antitumor and anti-inflammatory applications. Research has demonstrated that certain derivatives possess significant inhibitory effects on various cancer cell lines, suggesting their potential as antitumor agents (Albratty et al., 2017). Additionally, some compounds have shown promising anti-inflammatory activity, which could be leveraged in developing new treatments for inflammatory diseases (Sunder & Maleraju, 2013).
Drug-likeness and In Silico Prediction
The advancement in computational tools allows for the in silico prediction of drug-likeness and bioactivity of novel compounds. Studies involving the synthesis and characterization of new compounds include evaluating their potential as drugs through in silico ADME (absorption, distribution, metabolism, and excretion) prediction properties (Pandya et al., 2019). This approach can significantly accelerate the drug development process by identifying promising candidates early on.
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-10-20-18(27-22-10)17-12-6-7-25-9-15(12)28-19(17)21-16(24)8-13-11-4-2-3-5-14(11)26-23-13/h2-5H,6-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGLOXKZDJAQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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